molecular formula C24H19NOS B5151949 N-(3-methylphenyl)-4,5-diphenylthiophene-3-carboxamide

N-(3-methylphenyl)-4,5-diphenylthiophene-3-carboxamide

Cat. No.: B5151949
M. Wt: 369.5 g/mol
InChI Key: HXKYFBDMDRAQHL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4,5-diphenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4,5-diphenylthiophene-3-carboxamide typically involves the formation of the thiophene ring followed by the introduction of the carboxamide group. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4,5-diphenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(3-methylphenyl)-4,5-diphenylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4,5-diphenylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-4,5-diphenylbenzamide
  • N-(3-methylphenyl)-4,5-diphenylthiophene-2-carboxamide
  • N-(3-methylphenyl)-4,5-diphenylthiophene-3-sulfonamide

Uniqueness

N-(3-methylphenyl)-4,5-diphenylthiophene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiophene ring system and carboxamide group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(3-methylphenyl)-4,5-diphenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NOS/c1-17-9-8-14-20(15-17)25-24(26)21-16-27-23(19-12-6-3-7-13-19)22(21)18-10-4-2-5-11-18/h2-16H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKYFBDMDRAQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CSC(=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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